Butyl 2,4-dichlorophenoxyacetate
Overview
Description
Butyl 2,4-dichlorophenoxyacetate, also known as 2,4-D butyl ester, is a colorless liquid . It is an ester of acetic acid and is primarily used as a herbicide . The molecular formula is C12H14Cl2O3 and the molecular weight is 277.144 .
Synthesis Analysis
Butyl 2,4-dichlorophenoxyacetate can be synthesized from Butyl 2-chloroacetate and 2,4-Dichlorophenol .Molecular Structure Analysis
The IUPAC Standard InChI for Butyl 2,4-dichlorophenoxyacetate is InChI=1S/C12H14Cl2O3/c1-2-3-6-16-12(15)8-17-11-5-4-9(13)7-10(11)14/h4-5,7H,2-3,6,8H2,1H3 .Chemical Reactions Analysis
As an ester, Butyl 2,4-dichlorophenoxyacetate reacts with acids to liberate heat along with alcohols and acids. Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .Physical And Chemical Properties Analysis
Butyl 2,4-dichlorophenoxyacetate has a melting point of 9°C and a boiling point of 146-147°C. It has a density of 1.2639 (rough estimate) and a refractive index of 1.5209 (estimate). It is insoluble in water but slightly soluble in chloroform and methanol .Scientific Research Applications
Soil Microbial Communities Response
Butyl 2,4-dichlorophenoxyacetate, commonly used for weed control in cultivation fields, significantly impacts soil microbial communities. A study revealed that this herbicide affects culturable microorganisms in soil, especially at higher concentrations. It was observed that certain microbial counts, such as bacteria and actinomycetes, increased at moderate herbicide concentrations, while a substantial decline occurred at the highest concentration, except for fungi, which increased. The microbial community structure shifts significantly with the addition of this herbicide, indicating its profound impact on soil health and ecosystem balance (Zhang et al., 2010).
Analytical Determination in Workshop Environments
In industrial settings, measuring the concentration of butyl 2,4-dichlorophenoxyacetate is crucial for monitoring and research. A method utilizing gas chromatography has been developed for this purpose, offering a detection range of 0.05-2.5 mg/m³. This approach adheres to monitoring standards and proves effective for routine analysis in workshop environments, ensuring safe and regulated use of this chemical (Zhu & Du, 2000).
Environmental Impact and Remediation
Butyl 2,4-dichlorophenoxyacetate poses risks to aquatic ecosystems and non-target species. Studies highlight the need for efficient removal methods from contaminated water sources. For instance, a review emphasized the urgency in developing more effective methods to achieve complete removal of this herbicide from contaminated sites, considering its strong toxicity to humans and animals and its potential to contaminate water at varying levels depending on field application rates (EvyAliceAbigail et al., 2017).
Catalytic Synthesis
The synthesis of butyl 2,4-dichlorophenoxyacetate has been optimized using molecular iodine as a catalyst. This method offers advantages such as simple operation, mild reaction conditions, and high product purity and yield. Such advancements are significant for industrial production, offering a more efficient and environmentally friendlyapproach to producing this herbicide (Yu-wen, 2011).
Toxicological Impact on Amphibians
Research has also explored the toxicological impact of butyl 2,4-dichlorophenoxyacetate on amphibians, revealing significant adverse effects on their embryonic development. A study reported that this herbicide, especially in its commercial formulation, was highly toxic to the embryos of the South American toad, Rhinella arenarum. Continuous treatment showed susceptibility during early embryonic development, leading to various developmental issues and teratogenic effects. This highlights the potential environmental risk this herbicide poses to non-target species like amphibians (Aronzon et al., 2011).
Phytoremediation Enhancement
Innovative approaches have been explored to mitigate the environmental impact of this herbicide. A study demonstrated the use of bacterial endophytes to enhance the phytoremediation of 2,4-dichlorophenoxyacetic acid. These endophytes, when inoculated into plants, showed an increased capacity for removing the herbicide from soil and prevented its accumulation in aerial plant tissues. This method offers a promising solution for cleaning up herbicide-contaminated substrates and reducing toxic residues in crop plants (Germaine et al., 2006).
Synthesis with Sodium Bisulfate Catalyst
Another study focused on the synthesis of 2,4-D butylate using sodium bisulfate monohydrate as a catalyst. This method also yielded high purity and yield of the product while providing a safer and more efficient alternative to using concentrated sulfuric acid as a catalyst. Such advancements in synthesis methods contribute to safer and more sustainable industrial production practices (Wei, 2009).
Safety And Hazards
properties
IUPAC Name |
butyl 2-(2,4-dichlorophenoxy)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O3/c1-2-3-6-16-12(15)8-17-11-5-4-9(13)7-10(11)14/h4-5,7H,2-3,6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMRAFJOBWOFNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O3 | |
Record name | 2,4-D, N-BUTYL ESTER | |
Source | CAMEO Chemicals | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020443 | |
Record name | 2,4-D Butyl ester | |
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Molecular Weight |
277.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,4-d, n-butyl ester is a clear colorless to light brown liquid. (NTP, 1992), Colorless to light brown liquid; [CAMEO] | |
Record name | 2,4-D, N-BUTYL ESTER | |
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Record name | Butyl dichlorophenoxyacetate | |
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Boiling Point |
295 to 297 °F at 1 mmHg (NTP, 1992) | |
Record name | 2,4-D, N-BUTYL ESTER | |
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Flash Point |
Greater than 175 °F (open cup) /2,4-D esters/ | |
Record name | 2,4-D BUTYL ESTER | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), In water, 46 mg/l at 25 °C | |
Record name | 2,4-D, N-BUTYL ESTER | |
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Record name | 2,4-D BUTYL ESTER | |
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Density |
1.235 to 1.245 at 68 °F (NTP, 1992) | |
Record name | 2,4-D, N-BUTYL ESTER | |
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Vapor Pressure |
0.0000616 [mmHg], 6.16X10-5 mm Hg @ 25 °C | |
Record name | Butyl dichlorophenoxyacetate | |
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Record name | 2,4-D BUTYL ESTER | |
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Mechanism of Action |
Total alkaloid concentration, percentage water, crude protein, and neutral-detergent fiber in velvet lupine (Lupinus leucophyllus) were monitored for 3 wk following application of herbicides registered or soon to be registered for rangeland use. ... 2,4-D Butyl ester ... killed most velvet lupine plants and caused a subsequent decrease in total alkaloid concentration, crude protein, and water content as the plants desiccated. Herbicides that effectively killed velvet lupine decreased alkaloid levels, thus lowering the potential for increased livestock poisoning., ... /CHLOROPHENOXY CMPD INCL 2,4-D ESTERS/ EXERT THEIR HERBICIDAL ACTION BY ACTING AS GROWTH HORMONES IN PLANTS. /CHLOROPHENOXY COMPOUNDS/, Chlorophenoxy acid derivatives are metabolized via participation of the hepatic microsomal mixed-function oxidase system. Thus, administration of 2,4-D amine salt and its butyl ester ... to rats induced the enzyme system (aminopyrine demethylase ... and aniline hydroxylase ... although the degree of induction was substantially lower than that from phenobarbital. Prolonged administration of 2,4-D amine salt (0.1 LD50) showed cumulative effects reflected by both clinical and biochemical changes. Stimulation of mixed-function oxidase system may be one of the methods for reducing toxicological effects of this type of compounds. /2,4-D butyl ester/, 2,4-Dichlorophenoxyacetic butyl ester (2,4-D b.e.) (3.1 mg/egg) was applied on fertile hen eggs before starting the incubation. Chicks hatched from treated eggs showed motor dysfunctions, postural troubles and edematous muscles. The electromyography revealed muscular weakness, prolonged motor distal latency, and myotonia. The biochemical composition of leg and complexus muscles from 1-day-old chicks was determined. A significant diminution (24%) in the glycogen level of leg muscles was produced by the treatment. There was a small increase (15%) in sarcoplasmic proteins from leg muscles and an increase of a 20 kD protein in the myofibrillar proteins from complexus muscles. Even though total lipid content was not changed, 2,4-D b.e. treatment produced a diminution of sterol esters (20%) and phosphatidylcholine (11%) and an increase of phosphatidylserine (61%), triglycerides (37%) and free fatty acids (FFA) (448%) in leg muscles. Increases of phosphatidylethanolamine (16%), sterols (58%) and FFA (267%) were detected in complexus muscles. A remarkable increase (700-1500%) of unsaturated FFA, e.g. oleic, linoleic and arachidonic acids, was observed. Considering the avian embryo lipid metabolism, it is proposed that FFA and triglycerides were accumulated because they could not be metabolized in the mitochondria. | |
Record name | 2,4-D BUTYL ESTER | |
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Impurities |
CANADIAN DEPT NATL HEALTH & WELFARE REPORTED ON OCT 23, 1980, THAT SOME COMMERCIAL SAMPLES OF 2,4-D BUTYL ESTER CONTAIN SMALL QUANTITIES OF 2,7- & 2,8-DICHLORODIBENZO-P-DIOXIN, 1,3,7- OR 1,3,8-TRICHLORODIBENZO-P-DIOXIN, & 1,3,6,8-TETRACHLORODIBENZO-P-DIOXIN., SIXTEEN SAMPLES OF 2,4-D, AS ESTERS AND AMINE SALTS, WERE ANALYZED FOR CHLORINATED DIBENZO-P-DIOXINS. DI-, TRI-, & TETRA-CHLORODIBENZO-P-DIOXINS WERE IDENTIFIED. ESTER FORMULATIONS SHOWED MUCH HIGHER LEVELS OF CONTAMINATION THAN AMINE /2,4-D ESTERS AND AMINE SALTS/ | |
Record name | 2,4-D BUTYL ESTER | |
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Product Name |
Butyl 2,4-dichlorophenoxyacetate | |
CAS RN |
94-80-4 | |
Record name | 2,4-D, N-BUTYL ESTER | |
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Record name | Butyl (2,4-dichlorophenoxy)acetate | |
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Record name | 2,4-D Butyl ester | |
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Record name | Butyl 2,4-dichlorophenoxyacetate | |
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Record name | 2,4-D-BUTYL | |
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Record name | 2,4-D BUTYL ESTER | |
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Melting Point |
9 °C | |
Record name | 2,4-D BUTYL ESTER | |
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Retrosynthesis Analysis
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Citations
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